1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that features a benzimidazole core, a thiophene ring, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with specific electronic, optical, or mechanical properties
Mechanism of Action
The mechanism by which 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, thiophene-containing molecules, and indazole-based compounds. Examples include:
1H-benzimidazol-2-yl) (phenyl)methanone: A compound with a similar benzimidazole core but different substituents.
5,6-Dichloro-1-(2-thienylmethyl)-1H-benzimidazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-thiol: A thiophene-containing benzimidazole derivative with potent enzyme inhibition activity.
Uniqueness
What sets 1-(1H-benzimidazol-2-yl)-3-methyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the benzimidazole, thiophene, and indazole moieties allows for diverse interactions and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-11-18-15(9-12(10-16(18)24)17-7-4-8-25-17)23(22-11)19-20-13-5-2-3-6-14(13)21-19/h2-8,12H,9-10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTTZAKHMFHZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CS3)C4=NC5=CC=CC=C5N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.